molecular formula C21H18N2O B15214801 N,N-Dimethyl-9-phenoxyacridin-3-amine CAS No. 61078-27-1

N,N-Dimethyl-9-phenoxyacridin-3-amine

Cat. No.: B15214801
CAS No.: 61078-27-1
M. Wt: 314.4 g/mol
InChI Key: SDYQDOHWGYURKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-phenoxyacridin-3-amine typically involves the reaction of 9-phenoxyacridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-phenoxyacridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives .

Scientific Research Applications

N,N-Dimethyl-9-phenoxyacridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-phenoxyacridin-3-amine involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a valuable compound for research and development .

Properties

CAS No.

61078-27-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dimethyl-9-phenoxyacridin-3-amine

InChI

InChI=1S/C21H18N2O/c1-23(2)15-12-13-18-20(14-15)22-19-11-7-6-10-17(19)21(18)24-16-8-4-3-5-9-16/h3-14H,1-2H3

InChI Key

SDYQDOHWGYURKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=NC3=CC=CC=C3C(=C2C=C1)OC4=CC=CC=C4

Origin of Product

United States

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